molecular formula C13H9ClO B1587068 2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 223575-76-6

2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B1587068
CAS No.: 223575-76-6
M. Wt: 216.66 g/mol
InChI Key: VNKJIEIGSAHDGE-UHFFFAOYSA-N
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Description

2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C13H9ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 2’ position and an aldehyde group is present at the 2 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:

    Chlorination of Biphenyl: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2-chlorobiphenyl.

    Formylation: The 2-chlorobiphenyl undergoes formylation using a Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 2 position.

Industrial Production Methods: In an industrial setting, the production of 2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The aldehyde group in 2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Aqueous sodium hydroxide (NaOH) or amine solutions.

Major Products:

    Oxidation: 2’-Chloro-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 2’-Chloro-[1,1’-biphenyl]-2-methanol.

    Substitution: 2’-Hydroxy-[1,1’-biphenyl]-2-carbaldehyde or 2’-Amino-[1,1’-biphenyl]-2-carbaldehyde.

Scientific Research Applications

2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and chlorinated aromatic compounds.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Chloro-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with the aldehyde group at the 4 position.

    2-Bromo-[1,1’-biphenyl]-2-carbaldehyde: Bromine atom instead of chlorine.

    2’-Fluoro-[1,1’-biphenyl]-2-carbaldehyde: Fluorine atom instead of chlorine.

Uniqueness: 2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the specific positioning of the chlorine and aldehyde groups, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.

Properties

IUPAC Name

2-(2-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKJIEIGSAHDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362614
Record name 2'-Chloro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223575-76-6
Record name 2'-Chloro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-chloro-[1,1'-biphenyl]-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromochlorobenzene (0.12 mL, 1 mmol) and 2-formylbenzeneboronic acid (0.17 g, 1.1 mmol) in toluene (9 mL) were added 2M aq. sodium carbonate (1.2 mL) followed by (Ph3P)4Pd (0.34 g, 0.3 mmol). The resulting reaction mixture was refluxed for 3 h, cooled and diluted ethyl acetate. The organic phase was washed with water, saturated aq. sodium bicarbonate, brine and dried over sodium sulfate. The filtrate was concentrated in vacuo and the residue obtained was purified by chromatography (hexane:ethyl acetate; 4:1) to yield the title product.
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.34 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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